molecular formula C15H12N2O5S B11057546 5-Hydroxy-7-[4-(methoxycarbonyl)phenyl]-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

5-Hydroxy-7-[4-(methoxycarbonyl)phenyl]-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11057546
M. Wt: 332.3 g/mol
InChI Key: YDUNCDUNPUDFKA-UHFFFAOYSA-N
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Description

7-[4-(Methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxycarbonyl group, a phenyl ring, and a tetrahydroisothiazolopyridine core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(Methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[4-(Methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the tetrahydroisothiazolopyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-[4-(Methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 7-[4-(Methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxycarbonyl)phenylboronic acid: Shares the methoxycarbonyl and phenyl groups but lacks the tetrahydroisothiazolopyridine core.

    Pinacol boronic esters: Used in similar synthetic applications but have different structural features.

Uniqueness

The uniqueness of 7-[4-(Methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid lies in its tetrahydroisothiazolopyridine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H12N2O5S

Molecular Weight

332.3 g/mol

IUPAC Name

7-(4-methoxycarbonylphenyl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H12N2O5S/c1-22-15(21)8-4-2-7(3-5-8)9-6-10(18)16-11-12(14(19)20)17-23-13(9)11/h2-5,9H,6H2,1H3,(H,16,18)(H,19,20)

InChI Key

YDUNCDUNPUDFKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2SN=C3C(=O)O

Origin of Product

United States

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